2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is substituted with a 2-chloro group and a thiophen-2-yl(thiophen-3-yl)methyl group .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzenesulfonamide core provides a rigid, planar structure, while the 2-chloro group and the thiophen-2-yl(thiophen-3-yl)methyl group introduce additional complexity .Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions. They can undergo reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . Additionally, they can react with aryl or heteroaryl bromides .Scientific Research Applications
Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them relevant in the treatment of inflammatory conditions.
Anti-Psychotic Properties: Certain thiophene-based compounds have demonstrated anti-psychotic activity, potentially aiding in mental health treatments.
Anti-Arrhythmic Effects: Thiophenes may help regulate heart rhythm, making them valuable in managing arrhythmias.
Anti-Anxiety Benefits: Compounds containing thiophene moieties could contribute to anxiety management.
Anti-Fungal Activity: Thiophenes have shown promise as antifungal agents, combating fungal infections.
Antioxidant Properties: Their antioxidant activity makes thiophenes relevant in protecting cells from oxidative stress.
Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, potentially influencing hormone-related conditions.
Anti-Cancer Potential: Thiophenes have been investigated for their anti-cancer properties, although further research is needed.
Material Science Applications
Beyond medicinal chemistry, thiophenes find applications in material science:
Raw Materials for Drug Synthesis: 2-Butylthiophene and 2-octylthiophene serve as raw materials for synthesizing anticancer and anti-atherosclerotic agents, respectively .
Metal Complexing Agents: Thiophenes can form stable complexes with metal ions, which has implications in materials science and catalysis.
Photodissociation Studies: Researchers have studied the photodissociation dynamics of 2-chlorothiophene, shedding light on its behavior under specific conditions .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Additionally, its potential applications in various fields, such as medicinal chemistry and material science, could be explored .
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The therapeutic effects of thiophene derivatives are generally attributed to their interaction with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they may have significant molecular and cellular impacts .
properties
IUPAC Name |
2-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXQODYLBHRECQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide |
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